molecular formula C6H3ClFNO2 B7768027 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 70572-60-0

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No. B7768027
CAS RN: 70572-60-0
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A solution of 1-chloro-2-fluoro-3-nitrobenzene (983 mg, 5.60 mmol) in DMSO (3 mL) was purged with a stream of nitrogen prior to addition of phenylamine (1.0 mL, 11.2 mmol) and then stirred in a sealed tube at 100° C. for 3 h. After cooling to RT, the reaction mixture was partitioned between EtOAc and water. The organic layer was then washed with a saturated solution of KHSO4 (×3), then with water, followed by brine, dried (Na2SO4) and concentrated in vacuo affording (2-Chloro-6-nitrophenyl)phenylamine as a dark orange oil (1.35 g, 97%). 1H NMR (CDCl3, 400 MHz): δ 8.15 (1H, s), 8.03 (1H, dd, J=8.40, 1.49 Hz), 7.63 (1H, d, J=7.90 Hz), 7.32-7.23 (2H, m), 7.08-6.99 (2H, m), 6.86 (2H, d, J=7.90 Hz).
Quantity
983 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1F.[C:12]1([NH2:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CS(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[NH:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
983 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])F
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred in a sealed tube at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was then washed with a saturated solution of KHSO4 (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.